3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide is an organic compound that features a bromophenyl group, a furan ring, and a cyclohexylpropanamide moiety
Properties
CAS No. |
853331-22-3 |
|---|---|
Molecular Formula |
C19H22BrNO2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C19H22BrNO2/c20-15-8-6-14(7-9-15)18-12-10-17(23-18)11-13-19(22)21-16-4-2-1-3-5-16/h6-10,12,16H,1-5,11,13H2,(H,21,22) |
InChI Key |
OCZVMZSMOZWIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Furan Formation: The formation of a furan ring via cyclization reactions.
Amide Formation: The coupling of the furan derivative with cyclohexylpropanamide using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the furan ring to a more oxidized state using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the bromine atom using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and furan-like structures.
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
4-Bromofentanyl: A bromophenyl compound with potent analgesic properties.
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide is unique due to its combination of a bromophenyl group, a furan ring, and a cyclohexylpropanamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
3-(5-(4-Bromophenyl)-2-furyl)-N-cyclohexylpropanamide, a compound characterized by its unique structural features including a bromophenyl group, a furan ring, and a cyclohexylpropanamide moiety, has garnered interest in the field of medicinal chemistry for its potential biological activities. This article aims to explore its biological activity through various aspects such as mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 853331-22-3 |
| Molecular Formula | C19H22BrNO2 |
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | 3-[5-(4-bromophenyl)furan-2-yl]-N-cyclohexylpropanamide |
| InChI Key | OCZVMZSMOZWIRL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound's bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions may modulate enzyme or receptor activity, leading to various biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and bromophenyl groups can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This effect is crucial for developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Animal Models : In vivo studies using mouse models of cancer have shown promising results where administration of this compound led to reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent against certain types of cancer.
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of similar compounds highlights that modifications on the bromophenyl or furan moieties can significantly affect their biological activity. For instance, varying the substituents on the furan ring has been shown to enhance anticancer efficacy while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
